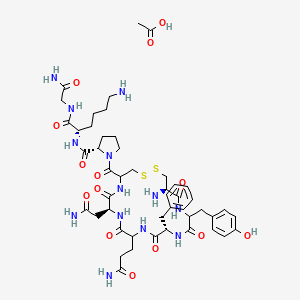
H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, lysine, and glycine, which are all amino acids that play crucial roles in protein structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H , is typically carried out using solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the SPPS process, allowing for the efficient production of peptides in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the specific substitution reaction.
Major Products Formed
Disulfide Bonds: Formed through oxidation of cysteine residues.
Free Thiols: Result from the reduction of disulfide bonds.
Applications De Recherche Scientifique
Peptides like H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.
Biology: Serve as models for studying enzyme-substrate interactions and cellular signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of peptides like H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways by:
Binding to Receptors: Activating or inhibiting signaling pathways.
Enzyme Inhibition: Blocking the active site of enzymes to prevent substrate binding.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxytocin: A peptide hormone with a similar structure but different biological functions.
Vasopressin: Another peptide hormone with structural similarities but distinct physiological roles.
Uniqueness
The uniqueness of H-Cys(1)-DL-Tyr-Phe-DL-Gln-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H
Propriétés
Formule moléculaire |
C48H69N13O14S2 |
|---|---|
Poids moléculaire |
1116.3 g/mol |
Nom IUPAC |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)/t28-,29-,30?,31?,32-,33-,34?,35-;/m0./s1 |
Clé InChI |
NKWAIKZITYLOMT-XLFAABATSA-N |
SMILES isomérique |
CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


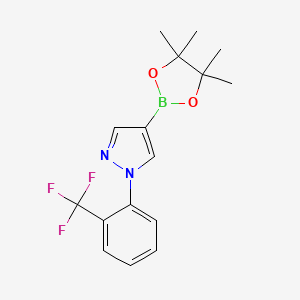

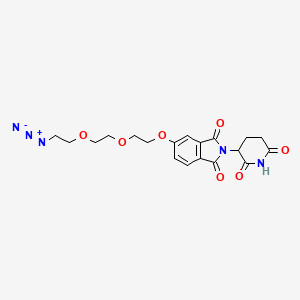
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)

![N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14768386.png)
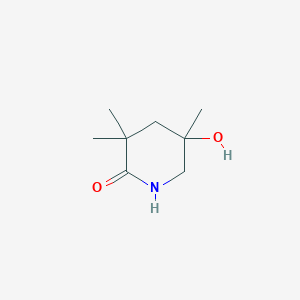

![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid](/img/structure/B14768401.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14768402.png)
![cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu]](/img/structure/B14768406.png)
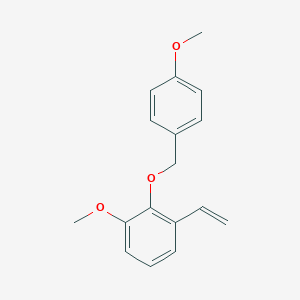
![(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one](/img/structure/B14768416.png)

